molecular formula C11H12F3N3O B6179604 1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine CAS No. 2758000-23-4

1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine

Cat. No. B6179604
CAS RN: 2758000-23-4
M. Wt: 259.2
InChI Key:
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Description

1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine (NTP) is an organic compound that is used in a variety of scientific research applications. It is a derivative of piperazine, a cyclic amine that is used in a variety of medicinal and industrial applications. NTP is a fluorinated compound, meaning it contains a trifluoromethyl group at the 4-position of the piperazine ring. It has a variety of biochemical and physiological effects, which makes it an important tool in scientific research.

Scientific Research Applications

1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine has been used in a variety of scientific research applications. It has been used to study the effects of nitric oxide on the cardiovascular system, as well as to study the effects of nitric oxide on the nervous system. In addition, this compound has been used to study the effects of nitric oxide on the immune system and to study the effects of nitric oxide on cancer cells. It has also been used to study the effects of nitric oxide on inflammation and to study the effects of nitric oxide on the metabolism.

Mechanism of Action

1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine works by activating the enzyme nitric oxide synthase (NOS). NOS is responsible for the production of nitric oxide, a molecule that plays an important role in many biological processes. This compound binds to the active site of NOS and stimulates the production of nitric oxide. This nitric oxide then binds to other molecules in the body and activates various signaling pathways.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which can have a variety of beneficial effects. For example, nitric oxide has been shown to reduce inflammation, improve cardiovascular health, and protect against oxidative stress. In addition, nitric oxide has been shown to have anti-cancer effects, as well as anti-diabetic effects.

Advantages and Limitations for Lab Experiments

1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine has a number of advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it a cost-effective tool for use in scientific research. In addition, this compound is a stable compound, meaning it can be stored for long periods of time without degrading. However, this compound is a highly reactive compound, meaning it can react with other molecules in the body and cause unwanted side effects.

Future Directions

There are a number of potential future directions for the use of 1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine in scientific research. One potential direction is to study the effects of this compound on other diseases, such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound could be used to study the effects of nitric oxide on the aging process and to study the effects of nitric oxide on the development of new therapeutic treatments. Further research could also be done to explore the potential of this compound as an anti-cancer agent. Finally, this compound could be used to study the effects of nitric oxide on the immune system and to study the effects of nitric oxide on the metabolism.

Synthesis Methods

1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine is synthesized through a multi-step process. The first step involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with piperazine to form an intermediate compound. This intermediate is then reacted with sodium nitrite to form this compound. This synthesis method has been used in a number of studies and is considered to be a reliable method for producing this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine involves the nitrosation of 4-[4-(trifluoromethyl)phenyl]piperazine using a nitrosating agent.", "Starting Materials": ["4-[4-(trifluoromethyl)phenyl]piperazine", "Nitrosating agent"], "Reaction": [ "Add 4-[4-(trifluoromethyl)phenyl]piperazine to a reaction flask", "Dissolve the nitrosating agent in a suitable solvent and add it to the reaction flask", "Stir the reaction mixture at a suitable temperature for a suitable time period", "Quench the reaction mixture with a suitable quenching agent", "Extract the product using a suitable solvent", "Purify the product using a suitable purification method" ] }

CAS RN

2758000-23-4

Molecular Formula

C11H12F3N3O

Molecular Weight

259.2

Purity

95

Origin of Product

United States

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